3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid, 95%
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Overview
Description
3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid, 95% (3-ACP-5-HBA) is an organic compound with a wide range of potential applications in scientific research. It has been used in a variety of different experiments and studies, including those involving organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid, 95% has been used in a variety of different scientific research applications. It has been used as a reagent in organic synthesis reactions, such as the synthesis of polymers. It has also been used in biochemistry and pharmacology experiments, such as the study of the effects of drugs on cellular metabolism. Additionally, 3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid, 95% has been used in the study of the effects of environmental pollutants on organisms.
Mechanism of Action
The mechanism of action of 3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid, 95% is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming complexes. This binding can affect the activity of enzymes and other proteins, which can in turn affect the biochemical and physiological processes of the organism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid, 95% are not fully understood. However, it is believed that it can affect the activity of enzymes, proteins, and other cellular components. This can affect the metabolism of the organism, leading to changes in its physiology.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid, 95% in lab experiments is its ability to bind to metal ions and form complexes. This can be used to study the effects of environmental pollutants on organisms, as well as the effects of drugs on cellular metabolism. However, 3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid, 95% is not very soluble in water, which can limit its use in some experiments.
Future Directions
There are several potential future directions for 3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid, 95%. One potential application is in the development of new drugs. 3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid, 95% could be used to study the effects of drugs on cellular metabolism, and could potentially be used to develop new drugs with improved efficacy and fewer side effects. Additionally, 3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid, 95% could be used in the study of environmental pollutants, as it can bind to metal ions and form complexes. Finally, 3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid, 95% could be used in the development of new materials, such as polymers and biodegradable plastics.
Synthesis Methods
3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid, 95% is most commonly synthesized by a two-step process. The first step involves the reaction of 3-amino-5-hydroxybenzoic acid (3-AHBA) with ethyl chloroformate in the presence of a base, such as sodium hydroxide. This reaction produces 3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid, 95% and ethyl chloroformate. The second step involves the hydrolysis of the ethyl chloroformate with an aqueous solution of sodium hydroxide. This reaction produces 3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid, 95% and ethyl alcohol.
properties
IUPAC Name |
3-(3-carbamoylphenyl)-5-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c15-13(17)9-3-1-2-8(4-9)10-5-11(14(18)19)7-12(16)6-10/h1-7,16H,(H2,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIIWSCHVQMSQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC(=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689861 |
Source
|
Record name | 3'-Carbamoyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1258619-05-4 |
Source
|
Record name | 3'-Carbamoyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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